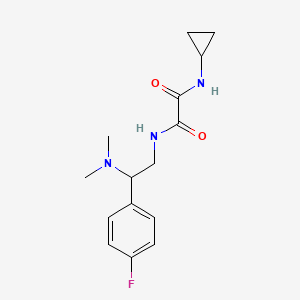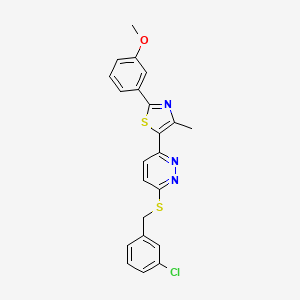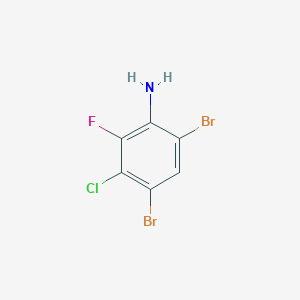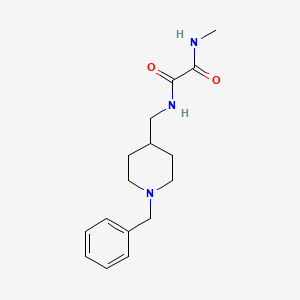![molecular formula C23H15N3O4S B2552364 N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 922615-86-9](/img/structure/B2552364.png)
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, due to the presence of several rings and functional groups. The phenyl and chromene rings would likely be planar, while the oxadiazole ring might be slightly twisted due to the presence of the nitrogen atoms . The methylthio group would likely be in an axial position, pointing out from the plane of the molecule .
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the oxadiazole ring could be opened by nucleophilic attack at the carbonyl carbon . The chromene ring could potentially be oxidized to form a quinone . The carboxamide group could be hydrolyzed to form a carboxylic acid .
Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Novel Synthesis Approaches : Research on the compound of interest, N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, and related chemicals, involves innovative synthesis methods. For instance, a non-catalytic approach has been developed for the synthesis of highly functionalized dihydrobenzo[h]quinolines, which are closely related to the compound (Pratap & Ram, 2007).
Anticancer Potential : Certain derivatives of the compound have shown promising results in anticancer evaluations. A study involving substituted benzamides related to the compound demonstrated moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Chemical Genetics and Drug Discovery
- Chemical Genetics in Drug Research : The compound's analogs are also explored in the realm of chemical genetics for drug discovery. Studies have shown that related compounds like 1,2,4-oxadiazoles are potential anticancer agents, uncovering new drug targets and signaling pathways (Cai et al., 2006).
Antimicrobial Activity
Antimicrobial Properties : Various derivatives of the compound have been synthesized and shown to possess significant antimicrobial activity. For example, N-aryl substituted benzamides demonstrated higher activity compared to reference drugs in preliminary screenings (Latthe & Badami, 2007).
Molecular Docking for Anticancer Properties : Molecular docking studies of chromeno derivatives, closely related to the compound of interest, have indicated high activity against breast cancer cell lines. This suggests the potential of these compounds in developing cancer therapeutics (Abd El Ghani et al., 2022).
Schiff Bases and Antioxidant Activities
- Synthesis of Schiff Bases : Schiff bases containing molecules similar to the compound have been synthesized and evaluated for antioxidant and antimicrobial activities. Some compounds exhibited good antioxidant properties (Saundane & Mathada, 2015).
Microwave-Assisted Synthesis and Antimicrobial Evaluation
- Innovative Synthesis Techniques : The microwave-assisted synthesis of related carboxamide compounds has shown a considerable increase in reaction rate and yield. These compounds displayed significant antibacterial and antifungal activities (Raval et al., 2012).
Future Directions
Research into compounds like this one is ongoing, and there are many potential directions for future work. For example, researchers could investigate its biological activity, study its physical and chemical properties, or develop new methods for its synthesis . The results of such research could lead to the development of new drugs or other useful substances.
properties
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-oxobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O4S/c1-31-15-7-4-6-14(11-15)21-25-26-23(30-21)24-20(27)18-12-17-16-8-3-2-5-13(16)9-10-19(17)29-22(18)28/h2-12H,1H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXPFYZYTURGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-7-hydroxy-N-(3-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2552281.png)
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2552283.png)
![(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2552284.png)

![5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2552286.png)

![(1R,5R,6S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2552289.png)


![N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2552295.png)
![(2S)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2552297.png)
![2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline](/img/structure/B2552298.png)
![2-[(1-Methylcyclopentyl)oxy]acetic acid](/img/structure/B2552300.png)
![6-(4-fluorophenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2552304.png)